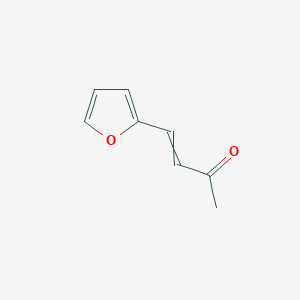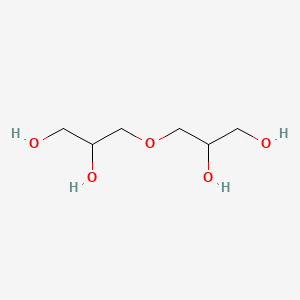
sodium;2-methylpropan-2-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 2-methylpropan-2-olate, also known as sodium tert-butoxide, is an organic compound with the chemical formula C₄H₉NaO. It is a white crystalline solid that is highly reactive and used extensively in organic synthesis. This compound is known for its strong basicity and is often used as a reagent in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium 2-methylpropan-2-olate can be synthesized by reacting sodium metal with 2-methylpropan-2-ol (tert-butanol). The reaction is typically carried out in an inert atmosphere to prevent the sodium from reacting with moisture or oxygen. The reaction proceeds as follows:
2C4H9OH+2Na→2C4H9ONa+H2
The reaction is exothermic and produces hydrogen gas as a byproduct.
Industrial Production Methods: In industrial settings, sodium 2-methylpropan-2-olate is produced by reacting sodium hydroxide with 2-methylpropan-2-ol in the presence of a solvent such as toluene or hexane. The reaction mixture is heated to facilitate the reaction, and the product is isolated by distillation or crystallization.
Types of Reactions:
Substitution Reactions: Sodium 2-methylpropan-2-olate is commonly used in nucleophilic substitution reactions where it acts as a strong base to deprotonate substrates, facilitating the substitution process.
Elimination Reactions: It is also used in elimination reactions to form alkenes from alkyl halides by removing a proton and a leaving group.
Condensation Reactions: This compound is used in condensation reactions to form carbon-carbon bonds, particularly in the synthesis of enolates from carbonyl compounds.
Common Reagents and Conditions:
Solvents: Toluene, hexane, and tetrahydrofuran are commonly used solvents.
Temperature: Reactions are typically carried out at elevated temperatures to increase the reaction rate.
Reagents: Common reagents include alkyl halides, carbonyl compounds, and other electrophiles.
Major Products:
Alkenes: Formed from elimination reactions.
Enolates: Formed from condensation reactions with carbonyl compounds.
Substituted Compounds: Formed from nucleophilic substitution reactions.
Chemistry:
Catalysis: Sodium 2-methylpropan-2-olate is used as a catalyst in various organic reactions, including the synthesis of biaryls and aryl ethers.
Synthesis: It is used in the synthesis of pharmaceuticals and agrochemicals due to its strong basicity and reactivity.
Biology and Medicine:
Drug Development: This compound is used in the synthesis of intermediates for antiviral and anticancer drugs.
Industry:
Polymerization: It is used as an initiator in the polymerization of certain monomers.
Fine Chemicals: Sodium 2-methylpropan-2-olate is used in the production of fine chemicals and specialty chemicals.
Mécanisme D'action
Sodium 2-methylpropan-2-olate exerts its effects primarily through its strong basicity. It deprotonates substrates, making them more reactive in subsequent chemical reactions. The compound can also act as a nucleophile, attacking electrophilic centers in substrates. The molecular targets and pathways involved depend on the specific reaction and substrate being used.
Comparaison Avec Des Composés Similaires
Potassium tert-butoxide: Similar in structure and reactivity but uses potassium instead of sodium.
Lithium tert-butoxide: Another similar compound with lithium as the cation.
Comparison:
Reactivity: Sodium 2-methylpropan-2-olate is less reactive than potassium tert-butoxide but more reactive than lithium tert-butoxide.
Solubility: The solubility of these compounds varies in different solvents, with sodium 2-methylpropan-2-olate being moderately soluble in organic solvents like toluene and hexane.
Sodium 2-methylpropan-2-olate stands out due to its balance of reactivity and stability, making it a versatile reagent in organic synthesis.
Propriétés
IUPAC Name |
sodium;2-methylpropan-2-olate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9O.Na/c1-4(2,3)5;/h1-3H3;/q-1;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFRIHAYPQRLWNB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NaO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
96.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 5-hydroxy-4-oxo-2-[2-(phenylmethoxycarbonylamino)propan-2-yl]-1H-pyrimidine-6-carboxylate](/img/structure/B7805250.png)





![(2R)-2-[(2-azaniumylacetyl)amino]-4-methylpentanoate](/img/structure/B7805281.png)





